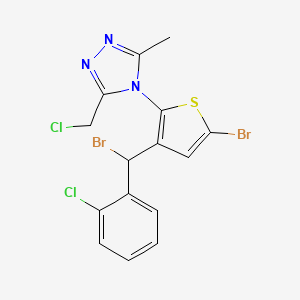
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the triazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives with halogen and thiophene substituents. Examples include:
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
Uniqueness
What sets 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole apart is its specific combination of substituents, which confer unique chemical and biological properties
Propiedades
Número CAS |
62551-57-9 |
|---|---|
Fórmula molecular |
C15H11Br2Cl2N3S |
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
4-[5-bromo-3-[bromo-(2-chlorophenyl)methyl]thiophen-2-yl]-3-(chloromethyl)-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11Br2Cl2N3S/c1-8-20-21-13(7-18)22(8)15-10(6-12(16)23-15)14(17)9-4-2-3-5-11(9)19/h2-6,14H,7H2,1H3 |
Clave InChI |
WSPXLMNFAZLDLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C2=C(C=C(S2)Br)C(C3=CC=CC=C3Cl)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


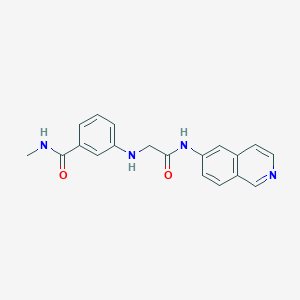
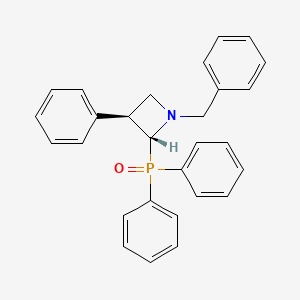
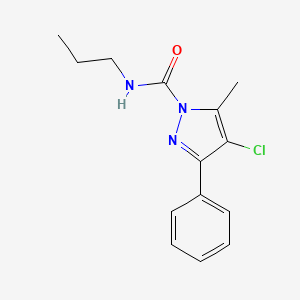
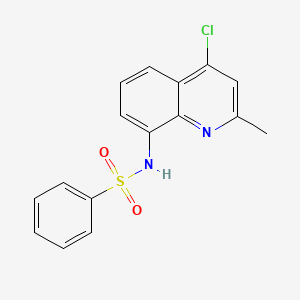
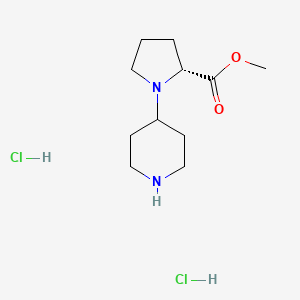
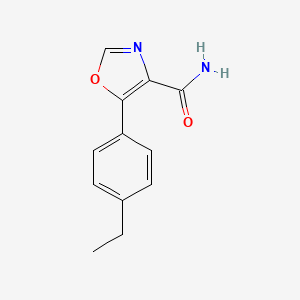
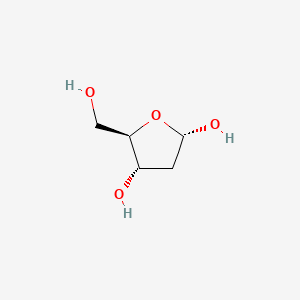
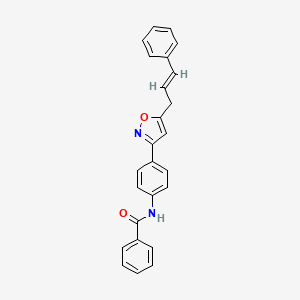
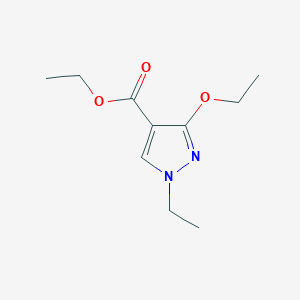
![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)

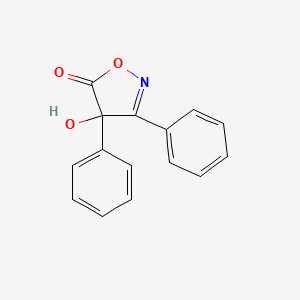
![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
